molecular formula C8H12O4 B074598 Cyclohexane-1,1-dicarboxylic acid CAS No. 1127-08-8

Cyclohexane-1,1-dicarboxylic acid

Cat. No. B074598
CAS RN: 1127-08-8
M. Wt: 172.18 g/mol
InChI Key: QYQADNCHXSEGJT-UHFFFAOYSA-N
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Description

Cyclohexane-1,1-dicarboxylic acid is a chemical compound with the empirical formula C8H12O4 . It has a molecular weight of 172.18 . The IUPAC Standard InChI is InChI=1S/C8H12O4/c9-6(10)8(7(11)12)4-2-1-3-5-8/h1-5H2,(H,9,10)(H,11,12) .


Molecular Structure Analysis

The molecular structure of Cyclohexane-1,1-dicarboxylic acid consists of a cyclohexane ring with two carboxylic acid groups attached to the same carbon .


Physical And Chemical Properties Analysis

Cyclohexane-1,1-dicarboxylic acid is a solid with a melting point of 175-179 °C . It has an assay of 97% .

Scientific Research Applications

  • Synthesis of Novel Glycyrrhetinic Acid Derivatives

    • Application Summary : Cyclohexane-1,1-dicarboxylic acid is used in the synthesis of novel glycyrrhetinic acid derivatives .
  • Acidic Properties of Dicarboxylic Acids

    • Application Summary : Cyclohexane-1,1-dicarboxylic acid, as a dicarboxylic acid, can be studied for its acidic properties .
  • Synthesis of Polyesters and Polyamides

    • Application Summary : Cyclohexane-1,1-dicarboxylic acid may be used in the synthesis of polyesters and polyamides .
  • High-Performance Applications in Various Industries

    • Application Summary : Its symmetrical, 1,4-substituted cycloaliphatic ring brings properties ideally suited for high-performance applications in automotive, transportation, industrial maintenance, aerospace, architectural, appliance, and general metal coatings, and gel coats .
  • Thermal Behavior of Dicarboxylic Acids

    • Application Summary : The reactions that occur when dicarboxylic acids like Cyclohexane-1,1-dicarboxylic acid are heated depend critically upon the chain length separating the carboxyl groups. Cyclization usually is favored if a strainless five- or six-membered ring can be formed .
  • Synthesis of Imides from Dicarboxylic Acids

    • Application Summary : The cyclic anhydride of butanedioic acid reacts with ammonia, as may be expected for a typical anhydride; but the product, when strongly heated, forms a cyclic imide (butanimide) .

Safety And Hazards

Cyclohexane-1,1-dicarboxylic acid is classified as acutely toxic if swallowed, and can cause skin and eye irritation, as well as respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

cyclohexane-1,1-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-6(10)8(7(11)12)4-2-1-3-5-8/h1-5H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQADNCHXSEGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150139
Record name Cyclohexane-1,1-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexane-1,1-dicarboxylic acid

CAS RN

1127-08-8
Record name Cyclohexane-1,1-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001127088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane-1,1-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-CYCLOHEXANEDICARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEXANE-1,1-DICARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4CNN75YH2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexane-1,1-dicarboxylic acid
Reactant of Route 2
Cyclohexane-1,1-dicarboxylic acid
Reactant of Route 3
Cyclohexane-1,1-dicarboxylic acid

Citations

For This Compound
52
Citations
E Roletto, A Vanni, G Ostacoli - Journal of Inorganic and Nuclear Chemistry, 1972 - Elsevier
Stoichiometric formation constants of the complexes of cyclopropane-1,1-dicarboxylic acid (CPRDA), cyclopentane-1,1-dicarboxylic acid (CPEDA) and cyclohexane-1,1-dicarboxylic …
Number of citations: 6 www.sciencedirect.com
AI Vogel - Journal of the Chemical Society (Resumed), 1929 - pubs.rsc.org
… ethyl sodiomalonate were carried out under comparable conditions, the yield of cyclopentane- 1 : 1 -dicarboxylic was definitely greater than that of cyclohexane-1 : 1-dicarboxylic acid, …
Number of citations: 0 pubs.rsc.org
HE Zimmerman, TW Cutshall - Journal of the American Chemical …, 1958 - ACS Publications
COOH ,^ kcOOH. kkH iTCgH= made for the small amounts of isomerization of Va under reaction conditions an average of 74.9 ą 1.4% cú-2-phenylcyclohexanecarboxylic acid was …
Number of citations: 22 pubs.acs.org
R Maggiore, S Musumeci, E Rizzarelli… - Inorganica Chimica …, 1976 - Elsevier
Formation and stability of the mixed complexes of Cu 2+ -2, 2′-dipyridyl with cyclohexane-1, 1-dicarboxylic acid have been investigated by means of potentiometric measurements of …
Number of citations: 22 www.sciencedirect.com
V Škarić, J Makarević - Croatica Chemica Acta, 1981 - hrcak.srce.hr
4-Amino-, 4-oxo-, and 4-hydroxy-cyclohexane-1, 1-dicarboxylic acids have been inserted into di-and tri-peptides containing glycine, L-phenylalanine, L-cyclohexylalanine, and L-…
Number of citations: 4 hrcak.srce.hr
R Holze, R Holze - … : Subvolume B: Electrical Conductivities and Equilibria …, 2016 - Springer
Ionic conductance of cyclohexane-1,1-dicarboxylic acid Page 1 Ionic conductance of cyclohexane-1,1-dicarboxylic acid Table 1.7.2 Ionic conductances of aqueous solutions Electrolyte …
Number of citations: 0 link.springer.com
MS Kharasch, K Eberly, M Kleiman - Journal of the American …, 1942 - ACS Publications
The effect of some metallic chlorides on the reaction of Grignard reagents with benzalacetophenone has been studied. 2. It has been shown that manganous chlo-ride has little catalytic …
Number of citations: 9 pubs.acs.org
J Landi, N Farrell, MP Hacker - Inorganica chimica acta, 1992 - Elsevier
The preparation and spectral properties of a series of complexes of general formula [PtCl(R′R″SO)(1,1- diaminomethylcyclohexane)]NO 3 (R′R″SO=substituted sulfoxide) is …
Number of citations: 28 www.sciencedirect.com
HE Zimmerman, HJ Giallombardo - Journal of the American …, 1956 - ACS Publications
Previously3 it has been demonstrated that ketonization of exocyclic cyclohexaneenols proceeds by prototropic attack from the less hindered side of the enolic double bond to yield the …
Number of citations: 28 pubs.acs.org
WA Wightman - Journal of the Chemical Society (Resumed), 1926 - pubs.rsc.org
… Dimethyl Ester of cycloHexane- 1 : 1 -dicarboxylic Acid .-This eater was prepared from pentamethylene dibromide and methyl disodiomalonate in the manner described by Dox and …
Number of citations: 2 pubs.rsc.org

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